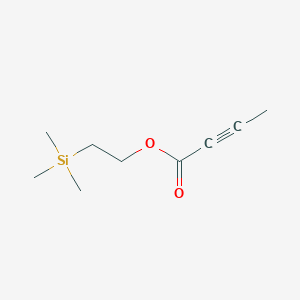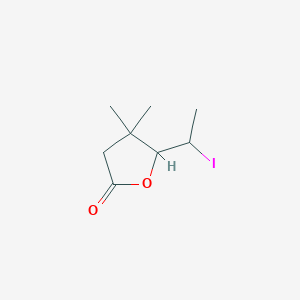
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by the presence of an iodoethyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one can be achieved through several methods. One common approach involves the reaction between 2-(1-bromoethyl)-4,4-dimethyloxazol-5(4H)-one and sodium iodide in acetone at 40°C . This reaction results in the substitution of the bromine atom with an iodine atom, forming the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the formation of 1-iodoethyl cyclohexanecarboxylate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodic acid and vanadium pentoxide, reducing agents like hydrogen gas, and nucleophiles like sodium iodide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the iodoethyl group typically yields aldehydes or ketones .
Aplicaciones Científicas De Investigación
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by affecting the configuration of stereocenters . The compound’s reactivity is largely due to the presence of the iodoethyl group, which can undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the dimethyloxolan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
881038-90-0 |
|---|---|
Fórmula molecular |
C8H13IO2 |
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
5-(1-iodoethyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H13IO2/c1-5(9)7-8(2,3)4-6(10)11-7/h5,7H,4H2,1-3H3 |
Clave InChI |
XDWUJWULIZXTGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C(CC(=O)O1)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


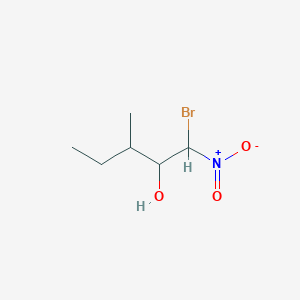
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
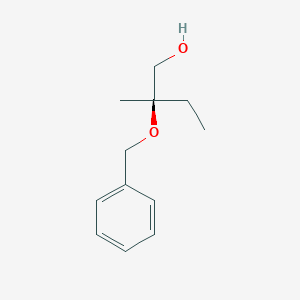
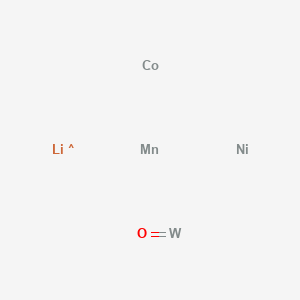

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
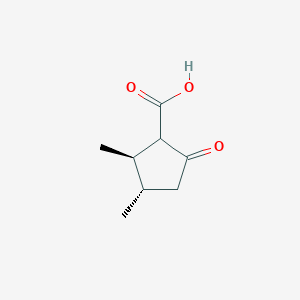
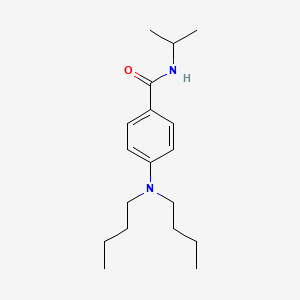

![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
